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Compound of Interest

Compound Name: 4'-Methoxypropiophenone

Cat. No.: B029531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4'-
Methoxypropiophenone, a key intermediate in various synthetic pathways. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with comprehensive experimental protocols for acquiring these spectra.

Chemical Structure and Properties
IUPAC Name: 1-(4-methoxyphenyl)propan-1-one

CAS Number: 121-97-1

Molecular Formula: C₁₀H₁₂O₂

Molecular Weight: 164.20 g/mol

Appearance: White to off-white crystalline solid.

Melting Point: 27-29 °C

Boiling Point: 273-275 °C

Spectroscopic Data
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The structural elucidation of 4'-Methoxypropiophenone is definitively achieved through a

combination of spectroscopic techniques. The data presented below has been compiled from

various spectral databases and is presented in a clear, tabular format for ease of reference and

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.94 Doublet 2H Ar-H (ortho to C=O)

6.93 Doublet 2H Ar-H (meta to C=O)

3.87 Singlet 3H -OCH₃

2.96 Quartet 2H -CH₂-

1.20 Triplet 3H -CH₃

¹³C NMR (Carbon NMR) Data
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Chemical Shift (δ) ppm Assignment

199.5 C=O

163.5 Ar-C (para to C=O)

130.5 Ar-C (ortho to C=O)

129.8 Ar-C (ipso to C=O)

113.7 Ar-C (meta to C=O)

55.4 -OCH₃

31.2 -CH₂-

8.4 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3000-2850 Medium C-H stretch (aliphatic)

1670 Strong C=O stretch (aryl ketone)

1600, 1575, 1510 Medium-Strong C=C stretch (aromatic)

1260 Strong C-O stretch (aryl ether)

840 Strong
C-H bend (p-disubstituted

benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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m/z Relative Intensity (%) Proposed Fragment

164 25 [M]⁺ (Molecular Ion)

135 100
[M - C₂H₅]⁺ (Loss of ethyl

group)

107 15 [M - C₂H₅ - CO]⁺

92 20 [M - C₂H₅ - CO - CH₃]⁺

77 30 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh 10-20 mg of 4'-Methoxypropiophenone into a clean, dry vial.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s
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Acquisition Time: 4.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 0 to 220 ppm

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Perform peak picking for both ¹H and ¹³C spectra.

FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Film Method):

Dissolve a small amount (2-3 mg) of 4'-Methoxypropiophenone in a few drops of a volatile

solvent (e.g., dichloromethane or acetone).

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate completely, leaving a thin crystalline film of the sample on the

plate.

Data Acquisition:

Acquire a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an

Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 4'-Methoxypropiophenone (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or ethyl acetate.

GC Parameters:

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10

°C/min, and hold for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: 40-400 amu.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to 4'-Methoxypropiophenone in the total ion chromatogram

(TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 4'-Methoxypropiophenone.
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Spectroscopic Analysis Workflow for 4'-Methoxypropiophenone
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Caption: Workflow for the structural elucidation of 4'-Methoxypropiophenone.

To cite this document: BenchChem. [Spectroscopic Profile of 4'-Methoxypropiophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029531#spectroscopic-data-of-4-
methoxypropiophenone-nmr-ir-ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b029531?utm_src=pdf-body-img
https://www.benchchem.com/product/b029531?utm_src=pdf-body
https://www.benchchem.com/product/b029531#spectroscopic-data-of-4-methoxypropiophenone-nmr-ir-ms
https://www.benchchem.com/product/b029531#spectroscopic-data-of-4-methoxypropiophenone-nmr-ir-ms
https://www.benchchem.com/product/b029531#spectroscopic-data-of-4-methoxypropiophenone-nmr-ir-ms
https://www.benchchem.com/product/b029531#spectroscopic-data-of-4-methoxypropiophenone-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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